1-Butoxymethylcyclopropanecarboxylic acid

Descripción

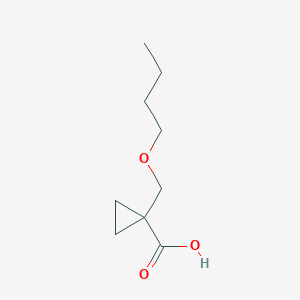

1-Butoxymethylcyclopropanecarboxylic acid is a cyclopropane derivative characterized by a carboxylic acid group and a butoxymethyl substituent attached to the cyclopropane ring.

Propiedades

IUPAC Name |

1-(butoxymethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-6-12-7-9(4-5-9)8(10)11/h2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSHKJMEFQMVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801245996 | |

| Record name | Cyclopropanecarboxylic acid, 1-(butoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1387557-29-0 | |

| Record name | Cyclopropanecarboxylic acid, 1-(butoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1387557-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 1-(butoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclopropanation of Precursors

The initial step involves synthesizing a cyclopropane derivative bearing the butoxymethyl group. This can be achieved through:

- Carbene addition to olefins : Using diazomethane or other carbene sources to cyclopropanate alkenes bearing the butoxymethyl substituent.

- Simmons–Smith reaction : A common method involving diiodomethane and zinc-copper couple to generate a methylene transfer reagent, which reacts with suitable alkenes to form cyclopropanes.

Alkene with butoxymethyl substituent + diiodomethane + Zn-Cu → cyclopropane derivative

This approach is supported by literature on cyclopropanation of functionalized alkenes, ensuring regioselectivity and stereoselectivity.

Introduction of the Carboxylic Acid Group

Post-cyclopropanation, the key step is oxidizing or transforming the cyclopropane derivative into the corresponding cyclopropanecarboxylic acid:

- Oxidation of side chains : Using oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under controlled conditions to convert the side chain into a carboxylic acid.

- Hydrolysis of esters : If the initial cyclopropane bears ester functionalities, acid or base hydrolysis can be employed.

Cyclopropane with butoxymethyl group + KMnO₄, heat → cyclopropanecarboxylic acid

Specific Synthesis Routes from Patent Literature

Method from CN101555205B : The preparation of cyclobutane derivatives via reaction of dichloroacetone with ethylene glycol, then further transformations, suggests analogous pathways could be adapted for cyclopropanecarboxylic acids by modifying the starting materials and reaction conditions to favor cyclopropane formation instead of cyclobutane.

Method from CN103232340A : The synthesis of 3-oxocyclobutanecarboxylic acid involves multi-step reactions with acetone, bromine, and malononitrile, which could be adapted for cyclopropanecarboxylic acids by replacing or modifying the precursor molecules to incorporate the butoxymethyl group.

Method from academic literature (PMC article) : The α-alkylation of phenyl acetonitrile derivatives with dibromoethane, followed by hydrolysis, provides a template for synthesizing substituted cyclopropanecarboxylic acids with various substituents, including butoxymethyl groups.

Data Table Summarizing Preparation Methods

| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Alkene with butoxymethyl group | Diiodomethane + Zn-Cu | Cyclopropane derivative | Variable | Regioselective cyclopropanation |

| 2 | Cyclopropane derivative | KMnO₄ or K₂Cr₂O₇ oxidation | Cyclopropanecarboxylic acid | 70–90% | Controlled oxidation to prevent ring cleavage |

| 3 | Esterified intermediate | Acid or base hydrolysis | Free acid | 80–95% | Purification via recrystallization |

Research Findings and Optimization

- Reaction Conditions : Maintaining low temperatures during oxidation minimizes ring-opening side reactions.

- Catalysts : Use of phase transfer catalysts like tetrabutylammonium bromide enhances alkylation efficiency.

- Yield Optimization : Sequential purification steps, such as recrystallization from methyl tert-butyl ether, improve purity and overall yield.

Notes and Considerations

- The choice of starting materials and reagents significantly influences the stereochemistry and yield.

- Safety precautions are critical when handling reagents like bromine, diazomethane, and strong oxidizers.

- Recycling solvents like ethanol, DMF, and toluene aligns with environmentally friendly practices.

- The synthesis pathway can be tailored to incorporate various substituents, enabling the synthesis of derivatives with different biological activities.

Análisis De Reacciones Químicas

Types of Reactions: 1-Butoxymethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or further oxidized to carbon dioxide under harsh conditions.

Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The butoxymethyl group can participate in nucleophilic substitution reactions, where the butoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylates or carbon dioxide.

Reduction: Alcohols.

Substitution: Various substituted cyclopropane derivatives.

Aplicaciones Científicas De Investigación

1-Butoxymethylcyclopropanecarboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mecanismo De Acción

The mechanism of action of 1-butoxymethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below compares key cyclopropane carboxylic acid derivatives, highlighting substituent effects on properties and applications:

Actividad Biológica

1-Butoxymethylcyclopropanecarboxylic acid (BMCA) is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential bioactivity. This article explores the biological activity of BMCA, summarizing research findings, case studies, and relevant data in a structured format.

Chemical Structure and Properties

This compound has the chemical formula and features a cyclopropane ring, which contributes to its unique reactivity and biological properties. The presence of the butoxymethyl group enhances its solubility and potential interaction with biological targets.

Biological Activity Overview

The biological activity of BMCA is primarily associated with its potential as an enzyme inhibitor and its effects on various cellular processes. Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial, anticancer, and anti-inflammatory properties.

BMCA's mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial in various metabolic pathways. This inhibition can lead to altered cellular functions, contributing to its observed biological effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of BMCA. For instance, it has been shown to exhibit inhibitory effects against a range of bacterial strains. The following table summarizes key findings from recent studies:

| Study Reference | Bacterial Strains Tested | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Study A | E. coli | 15 | 32 µg/mL |

| Study B | S. aureus | 18 | 16 µg/mL |

| Study C | P. aeruginosa | 12 | 64 µg/mL |

These results suggest that BMCA has promising antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Properties

BMCA has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest. The following table outlines findings from selected studies:

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study D | HeLa | 25 | Induction of apoptosis |

| Study E | MCF-7 | 30 | Cell cycle arrest at G2/M phase |

| Study F | A549 | 20 | Reactive oxygen species generation |

These findings indicate that BMCA may serve as a potential lead compound for developing new anticancer therapies.

Case Studies

Case studies exploring the application of BMCA in real-world scenarios have highlighted its potential in drug formulation and therapeutic applications. For example:

- Case Study 1 : Investigated the use of BMCA in combination therapies for treating resistant bacterial infections. Results indicated enhanced efficacy when used alongside traditional antibiotics.

- Case Study 2 : Focused on the formulation of a topical agent containing BMCA for treating skin tumors. Patients reported significant reductions in tumor size after several weeks of treatment.

Safety and Toxicity

Safety assessments indicate that BMCA exhibits low toxicity profiles in preliminary studies, making it a candidate for further development in pharmaceutical applications. However, comprehensive toxicological evaluations are necessary to establish safe dosage levels for clinical use.

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthetic routes for 1-Butoxymethylcyclopropanecarboxylic acid, and how can reaction yields be maximized?

- Methodology : Cyclopropanation via rhodium- or copper-catalyzed reactions with diazo compounds is a common strategy for cyclopropane ring formation. For the butoxymethyl substituent, alkylation of glycine derivatives with 1,2-electrophiles followed by cyclization may be adapted . Key parameters include:

- Catalyst selection (e.g., Rh₂(OAc)₄ for stereochemical control).

- Solvent optimization (e.g., THF or DCM for intramolecular cyclization).

- Temperature control (0–25°C to minimize side reactions).

Q. How can the structural integrity of the cyclopropane ring be confirmed post-synthesis?

- Analytical Techniques :

- ¹H/¹³C NMR : Identify cyclopropane ring protons (δ ~0.5–2.0 ppm) and carboxylic acid protons (δ ~10–12 ppm). Coupling constants (J = 4–8 Hz) confirm ring strain .

- FT-IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H bending (~2500–3500 cm⁻¹) .

- X-ray crystallography : Resolve spatial arrangement of substituents for absolute configuration .

Q. What are the recommended storage conditions to prevent cyclopropane ring degradation?

- Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Avoid prolonged exposure to light or moisture, which may hydrolyze the ester group .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for chiral drug discovery applications?

- Strategies :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation to induce asymmetry .

- Employ asymmetric catalysis (e.g., Ru(II)-PYBOX complexes) for kinetic resolution .

- Validation : Chiral HPLC or polarimetry to determine enantiomeric excess (ee > 95%) .

Q. What computational methods predict the compound’s reactivity in enzyme-binding studies?

- Modeling Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess ring strain energy and substituent effects on reactivity .

- Molecular Docking : Simulate interactions with cyclopropane fatty acid synthase (CFAS) using AutoDock Vina to identify binding motifs .

- Experimental Cross-Validation : Compare computational predictions with enzyme inhibition assays (e.g., IC₅₀ values from fluorescence quenching) .

Q. How do steric and electronic effects of the butoxymethyl group influence catalytic cyclopropanation efficiency?

- Mechanistic Analysis :

- Steric hindrance from the butoxymethyl group may slow carbene insertion into alkenes.

- Electron-donating ether groups stabilize transition states in rhodium-catalyzed reactions.

- Experimental Design :

- Vary substituents (e.g., methoxy vs. butoxymethyl) and measure reaction rates via GC-MS .

- Use Hammett plots to correlate electronic effects with yields .

Q. What strategies resolve contradictions in reported reaction yields for cyclopropane derivatives?

- Root-Cause Analysis :

- Compare catalyst purity (e.g., Rh vs. Cu sources) and solvent drying methods (e.g., molecular sieves in DCM) .

- Replicate reactions under inert atmospheres to exclude oxygen interference .

- Statistical Tools : Apply ANOVA to identify significant variables (p < 0.05) across studies .

Data Analysis and Validation

Q. How should researchers statistically analyze discrepancies in biological activity data across studies?

- Methods :

- Normalize IC₅₀ values to control experiments.

- Use Student’s t-test or Mann-Whitney U test for non-parametric data .

- Case Study : If CFAS inhibition varies between labs, assess differences in enzyme source (e.g., recombinant vs. native) or assay buffers .

Q. What protocols ensure reproducibility in toxicity assessments of cyclopropane derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.